N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14784722
Molecular Formula: C22H25N5O
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N5O |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-1-methylindole-2-carboxamide |
| Standard InChI | InChI=1S/C22H25N5O/c1-25(2)11-6-12-27-15-23-18-14-17(9-10-20(18)27)24-22(28)21-13-16-7-4-5-8-19(16)26(21)3/h4-5,7-10,13-15H,6,11-12H2,1-3H3,(H,24,28) |
| Standard InChI Key | XCJMAJXSDKXGSZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N(C=N4)CCCN(C)C |
Introduction
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide is a complex organic compound featuring a dual heterocyclic structure, combining both benzimidazole and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which could include interactions with enzymes and receptors involved in various cellular processes.
Structural Features
The compound's molecular formula is not explicitly provided in the available literature, but based on its components, it can be inferred to be similar to related compounds, such as N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide, which has a molecular weight of approximately 403.5 g/mol. The presence of both benzimidazole and indole structures suggests potential for biological activity, as these motifs are known to interact with biological systems.
Biological Activity
Compounds with similar structural motifs often exhibit significant biological activities. For instance, N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide is noted for its anticancer and neuroactive properties. While specific biological activity data for N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide is lacking, its structural features suggest potential applications in oncology and neurology.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2-(1-methyl-1H-indol-3-yl)acetamide | Benzimidazole and indole moieties | Potential in oncology and neurology |
| N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide | Benzimidazole core with indole | Anticancer, neuroactive |
| N-{1-[3-(dimethylamino)propyl]-2-methylbenzimidazol} | Benzimidazole core with methyl substitution | Antimicrobial |
Future Research Directions
Further research is needed to fully explore the biological activities and potential therapeutic applications of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide. This could involve in vitro and in vivo studies to assess its efficacy and safety, as well as investigations into its pharmacokinetic and pharmacodynamic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume